molecular formula C16H17NO3 B5046918 N-(4-methyl-2-oxo-2H-chromen-7-yl)cyclopentanecarboxamide

N-(4-methyl-2-oxo-2H-chromen-7-yl)cyclopentanecarboxamide

Cat. No.: B5046918
M. Wt: 271.31 g/mol
InChI Key: VKPINHOPIAUEAS-UHFFFAOYSA-N
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Description

N-(4-methyl-2-oxo-2H-chromen-7-yl)cyclopentanecarboxamide is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-2-oxo-2H-chromen-7-yl)cyclopentanecarboxamide typically involves the reaction of 7-amino-4-methylcoumarin with cyclopentanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-2-oxo-2H-chromen-7-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

Scientific Research Applications

N-(4-methyl-2-oxo-2H-chromen-7-yl)cyclopentanecarboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methyl-2-oxo-2H-chromen-7-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division. By binding to these enzymes, the compound disrupts their function, leading to the inhibition of cell proliferation. Additionally, the compound’s anti-inflammatory effects are attributed to its ability to modulate the activity of inflammatory mediators and pathways .

Comparison with Similar Compounds

Similar Compounds

    7-amino-4-methylcoumarin: A precursor in the synthesis of N-(4-methyl-2-oxo-2H-chromen-7-yl)cyclopentanecarboxamide.

    4-methylumbelliferone: Another coumarin derivative with similar biological activities.

    Coumarin-3-carboxylic acid: A structurally related compound with potential therapeutic applications.

Uniqueness

This compound stands out due to its unique cyclopentanecarboxamide moiety, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a promising candidate for further research and development .

Properties

IUPAC Name

N-(4-methyl-2-oxochromen-7-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-10-8-15(18)20-14-9-12(6-7-13(10)14)17-16(19)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPINHOPIAUEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788464
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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